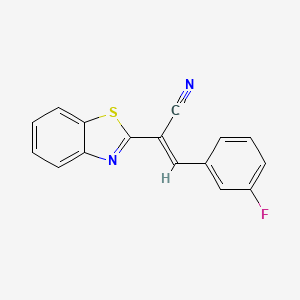

(2E)-2-(1,3-benzothiazol-2-yl)-3-(3-fluorophenyl)prop-2-enenitrile

Description

Properties

IUPAC Name |

(E)-2-(1,3-benzothiazol-2-yl)-3-(3-fluorophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9FN2S/c17-13-5-3-4-11(9-13)8-12(10-18)16-19-14-6-1-2-7-15(14)20-16/h1-9H/b12-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNGHLWDWKYUQRL-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC(=CC=C3)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC(=CC=C3)F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2E)-2-(1,3-benzothiazol-2-yl)-3-(3-fluorophenyl)prop-2-enenitrile is a member of the benzothiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a benzothiazole ring fused with a prop-2-enenitrile moiety and a fluorophenyl group, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 284.34 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds containing benzothiazole rings often exhibit:

- Antimicrobial Activity : Inhibition of bacterial growth through disruption of cell membrane integrity.

- Antitumor Properties : Induction of apoptosis in cancer cells by modulating signaling pathways.

- Enzyme Inhibition : Potential as inhibitors for key enzymes involved in disease pathways.

Antimicrobial Activity

A study conducted on related benzothiazole derivatives demonstrated significant antimicrobial effects against various bacterial strains. The mechanism involves the inhibition of bacterial DNA synthesis and cell wall formation.

Antitumor Activity

Research has shown that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, in vitro studies reported a dose-dependent reduction in cell viability in human breast cancer cells (MCF7) and lung cancer cells (A549). The compound was found to induce apoptosis via the intrinsic pathway, characterized by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Case Study: In Vivo Efficacy

In an animal model study, administration of the compound resulted in significant tumor regression compared to control groups. The study highlighted the compound's ability to penetrate tumor tissues effectively, suggesting favorable pharmacokinetics.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile | Moderate antitumor activity | Different fluorine substitution affects reactivity. |

| (2E)-2-(1,3-benzothiazol-2-yl)-3-(phenyl)prop-2-enenitrile | Lower antimicrobial activity | Lacks fluorine which may enhance lipophilicity. |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, biological/physical properties, and applications:

Structural and Functional Insights

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., -F, -Br): Fluorine and bromine substituents enhance π-stacking and electrostatic interactions, improving antimicrobial activity and crystal stability . For example, the 3-fluorophenyl analog likely exhibits stronger intermolecular interactions than non-halogenated derivatives. Heteroaromatic Substituents (e.g., thiophene, pyridine): Thiophene and pyrido-pyrimidine groups (as in CCG-63802) confer specificity for biological targets like RGS proteins or cancer cell lines .

Reactive Acrylonitrile Group :

Compounds like CCG-63802 and CCG-63808 feature an α,β-unsaturated nitrile moiety that reacts with cysteine residues in RGS proteins, enabling covalent inhibition. However, this reactivity may limit their stability in cellular environments .

Crystal Packing and Charge Transport: Benzothiazole derivatives with planar structures (e.g., dimethylamino or pyrenyl analogs) form columnar π-stacked arrays in crystals, facilitating ambipolar charge transport in cocrystals like PCNTC-O .

Research Findings

- Antimicrobial Activity : Derivatives with thiophene or furan substituents (e.g., 5a–b) show moderate-to-strong activity against Gram-positive bacteria, with MIC values ranging from 12.5–50 µg/mL .

- RGS Protein Inhibition : CCG-63802 and CCG-63808 inhibit RGS4-Gαo binding (IC₅₀: 2–5 µM) via covalent modification, though their electrophilic nature necessitates caution in cellular studies .

- Electronic Properties : Pyrenyl-substituted derivatives in cocrystals exhibit balanced electron/hole mobility (µₑ/µₕ ~0.01–0.12 cm²/Vs), making them viable for organic electronics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.